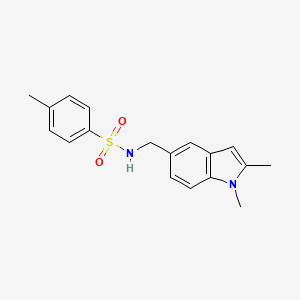![molecular formula C15H15NO2S B2389025 2-methoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol CAS No. 1232825-91-0](/img/structure/B2389025.png)
2-methoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol is a chemical compound with the molecular formula C15H15NO2S and a molecular weight of 273.35. This compound has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 2-methoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol typically involves the reaction of o-vanillin with 4-(methylthio)aniline in methanol. The reaction mixture is stirred at room temperature for one hour, resulting in the formation of an orange precipitate, which is then filtered and washed with methanol to obtain the pure imine
Chemical Reactions Analysis
2-methoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the phenolic and imine groups of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol involves its interaction with molecular targets such as estrogen receptors. This interaction can modulate various cellular pathways, leading to potential therapeutic effects . The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to estrogen receptors suggests its potential use in hormone-related therapies .
Comparison with Similar Compounds
2-methoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol can be compared to other similar compounds such as 2-methoxy-6-((E)-{[4-(methylphenyl)imino}methyl)phenol and 2-methoxy-6-((E)-{[4-(methylphenyl)imino}methyl)phenol . These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of the methylthio group in this compound is a unique feature that may contribute to its distinct pharmacological properties.
Properties
IUPAC Name |
2-methoxy-6-[(4-methylsulfanylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-18-14-5-3-4-11(15(14)17)10-16-12-6-8-13(19-2)9-7-12/h3-10,17H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBMHFGJHOHMAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one](/img/structure/B2388943.png)
![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2388945.png)


![2,6-difluoro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2388952.png)
![tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2388953.png)
![2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B2388956.png)

![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol](/img/structure/B2388958.png)
![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2388959.png)


![2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2388965.png)
